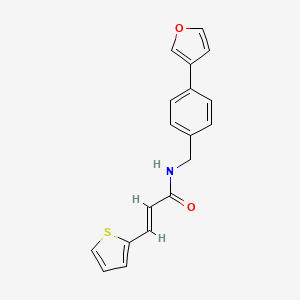

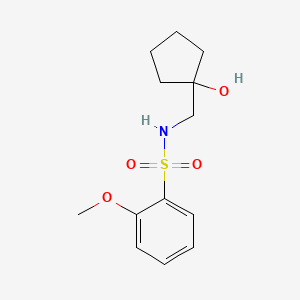

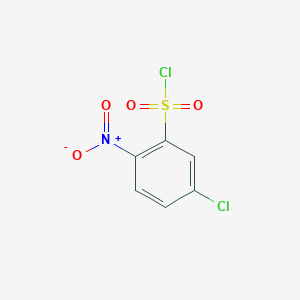

(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds structurally related to (E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide involves multi-step reactions, typically starting from furan and thiophene derivatives. For instance, Gong et al. (2023) discussed the synthesis of furan compounds using a two-step reaction, highlighting techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation (Gong et al., 2023).

Molecular Structure Analysis

The molecular structure and conformation of similar compounds are determined through crystallographic analysis and DFT studies. Gong et al. (2023) employed single crystal X-ray diffraction and density functional theory (DFT) to confirm the structures of their synthesized compounds, comparing DFT-optimized structures with experimental data to ensure accuracy (Gong et al., 2023).

Chemical Reactions and Properties

Compounds with furan and thiophene units participate in various chemical reactions, such as C-H bond activation and borylation, as demonstrated by Hatanaka et al. (2010). They explored the use of an iron-methyl complex for the borylation of furans and thiophenes, showcasing the versatility of these compounds in synthetic applications (Hatanaka et al., 2010).

Physical Properties Analysis

The physical properties of compounds containing furan and thiophene rings can be significantly influenced by their molecular structure. Barım and Akman (2019) synthesized a novel acrylamide monomer and investigated its physical properties through DFT calculations, highlighting how molecular structure affects properties like HOMO-LUMO gaps and molecular electrostatic potential maps (Barım & Akman, 2019).

Chemical Properties Analysis

The chemical behavior of these compounds is often studied through their reactivity in synthetic pathways. The multi-component synthesis approach for creating highly functionalized furans, as discussed by Sayahi et al. (2015), illustrates the chemical versatility and reactivity of furan and thiophene derivatives (Sayahi et al., 2015).

Scientific Research Applications

SARS Coronavirus Inhibition : A related compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase, showing potential as an inhibitor against SARS coronavirus (Lee et al., 2017).

Enantioselective Ene-Reduction : The green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation has been studied. This study involved filamentous marine and terrestrial-derived fungi in the first ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide (Jimenez et al., 2019).

In Vitro Cytotoxic Potency : Acrylonitriles substituted with various furan, thiophene, or phenyl rings were studied for in vitro cytotoxic potency on human cancer cell lines. This study provides insights into the potential anticancer properties of compounds similar to "(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide" (Sa̧czewski et al., 2004).

Chemical Transformations : Research has also been conducted on N-(2-acylaryl)benzamides and analogous N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, focusing on their transformations under specific chemical conditions, which is relevant to understanding the reactivity of such compounds (Mochalov et al., 2016).

Synthesis of Heterocyclic Compounds : A study on the synthesis of various heterocyclic compounds, including those involving furan and thiophene groups, is relevant to the chemical synthesis of compounds like "(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide" (Jeon & Lee, 2008).

Cytotoxic Agents Synthesis : A focused library development of 2-phenylacrylamides, including derivatives with furan and thiophene groups, highlights the compound's potential in broad-spectrum cytotoxic agents for cancer treatment (Tarleton et al., 2013).

Photophysical Properties : The synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, which can offer insights into the optical and electronic properties of compounds like "(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide" (Li et al., 2010).

properties

IUPAC Name |

(E)-N-[[4-(furan-3-yl)phenyl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-18(8-7-17-2-1-11-22-17)19-12-14-3-5-15(6-4-14)16-9-10-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITKQJJTIVIOPC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(furan-3-yl)benzyl)-3-(thiophen-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)

![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)